N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the construction of the pyrrolidine and pyridazine rings, followed by their functionalization and coupling. The synthetic strategy often starts with the formation of the pyrrolidine ring from cyclic or acyclic precursors, which is then functionalized to introduce the pyridazine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.
Pyridazine derivatives: Compounds like pyridazinones, which also feature the pyridazine ring and exhibit similar biological activities.
Uniqueness
N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of the pyrrolidine and pyridazine rings with a trifluoromethyl group, which enhances its biological activity and stability. This unique structure allows it to interact with a broader range of molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C21H19F3N4O2S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H19F3N4O2S/c22-21(23,24)17-8-1-2-9-19(17)31(29,30)27-16-7-5-6-15(14-16)18-10-11-20(26-25-18)28-12-3-4-13-28/h1-2,5-11,14,27H,3-4,12-13H2 |
InChI Key |
PPXRSKSOBMCHBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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